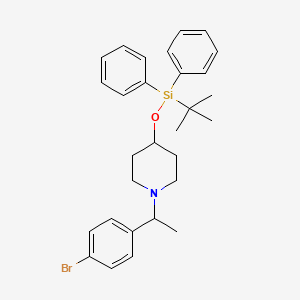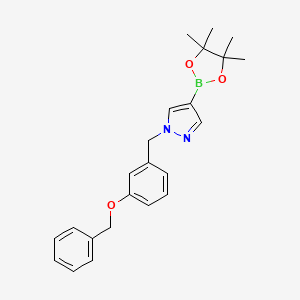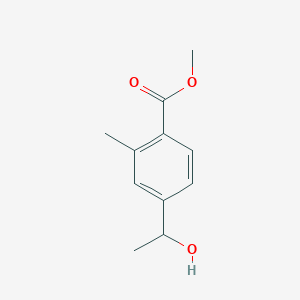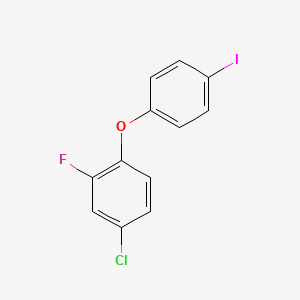
1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
概要
説明
1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a complex organic compound that features a piperidine ring substituted with a bromophenyl group and a tert-butyldiphenylsilyl ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.
Alkylation: The bromophenyl intermediate is then subjected to alkylation to introduce the ethyl group.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be achieved through various cyclization reactions.
Protection with tert-Butyldiphenylsilyl Group: Finally, the hydroxyl group on the piperidine ring is protected using tert-butyldiphenylsilyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the ethyl group.
Deprotection: The tert-butyldiphenylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Deprotection: Acidic conditions using hydrochloric acid or basic conditions using tetrabutylammonium fluoride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while deprotection reactions yield the free hydroxyl compound.
科学的研究の応用
1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, influencing their activity and pathways. The exact mechanism would require detailed studies to elucidate.
類似化合物との比較
Similar Compounds
1-(1-(4-Chlorophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine: Similar structure with a chlorine atom instead of bromine.
1-(1-(4-Methylphenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine: Similar structure with a methyl group instead of bromine.
1-(1-(4-Fluorophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine imparts unique reactivity and properties compared to its analogs with different substituents
特性
IUPAC Name |
[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36BrNOSi/c1-23(24-15-17-25(30)18-16-24)31-21-19-26(20-22-31)32-33(29(2,3)4,27-11-7-5-8-12-27)28-13-9-6-10-14-28/h5-18,23,26H,19-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWIANMDRZPJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BrNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1408155.png)
![1-[(4-Fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1408156.png)
![1-(2-Cyclohexylethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1408157.png)










